molecular formula C7H5NO2 B058191 2,6-Pyridinedicarboxaldehyde CAS No. 5431-44-7

2,6-Pyridinedicarboxaldehyde

Cat. No. B058191
M. Wt: 135.12 g/mol
InChI Key: PMWXGSWIOOVHEQ-UHFFFAOYSA-N
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Patent
US06380392B1

Procedure details

This preparation procedure followed the literature procedure (J. Chem. Soc., Dalton Trans. 1984-1937). To the mixture of 11.51 g of 2,6-pyridine-dimethanol (8.28 mmol) and 9.99 g of SeO2, was added 200 mL of 1,4-dioxane. The mixture was then refluxed for 4 h and filtered. The filtrate was concentrated under reduced pressure. The solid was dissolved in CH2Cl2 and passed through a silica gel plug. The solution was concentrated, and the solid was recrystallized from 60 mL of acetone and 100 mL of hexanes to afford 9.6 g of white crystal (71%), which was kept under N2. 1H NMR (CDCl3) δ 8.02-8.12 (m, 3H), 10.08 (s, 2H), 13C NMR δ 125.7, 138.8, 153.3, 192.7.
Quantity
11.51 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([CH2:7][OH:8])=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:9][OH:10]>O1CCOCC1>[N:1]1[C:6]([CH:7]=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
11.51 g
Type
reactant
Smiles
N1=C(C=CC=C1CO)CO
Name
SeO2
Quantity
9.99 g
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This preparation procedure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from 60 mL of acetone and 100 mL of hexanes

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 858.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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